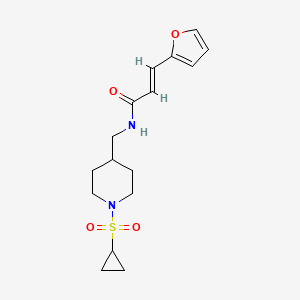

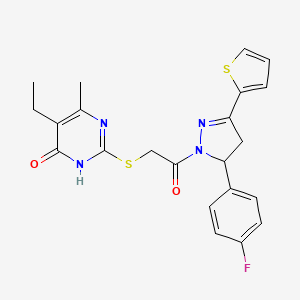

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes called protein arginine methyltransferases (PRMTs), which play important roles in various cellular processes, including gene expression, RNA processing, and signal transduction.

Scientific Research Applications

Green Organic Chemistry Synthesis

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide has been synthesized under green chemistry principles. This approach utilizes microwave radiation and filamentous marine and terrestrial-derived fungi, such as Penicillium citrinum and Aspergillus sydowii, for ene-reduction to produce compounds with an uncommon CN-bearing stereogenic center (Jimenez et al., 2019).

Synthesis and Pharmacological Evaluation

Novel derivatives of this compound have been synthesized, starting from 2-acetylfuran through a series of reactions involving Claisen Schmidt condensation and hydroxylamine hydrochloride cyclization. These derivatives have shown significant antidepressant and antianxiety activities in preclinical models (Kumar et al., 2017).

Structure and Packing in Redox-Active Polymers

The related compounds 4-acrylamido-2,2,6,6-tetramethylpiperidine-1-oxyl and N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide monohydrate are important in the preparation of redox-active polymers. Their structures have been analyzed to understand their packing arrangements, which are dominated by N-H...O hydrogen bonds and supported by C-H...O contacts (Goswami et al., 2015).

Synthesis of Antagonists and Ligands for CNS Disorders

N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been utilized to design selective 5-HT7 receptor antagonists and multifunctional agents for CNS disorders. Compounds like 1-methyl-N-{1-[2-(t-butyl)phenoxy]ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide show distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Crystal Structures in Drug Development

The crystal structures of N-tosylacrylamide compounds, which are related to the (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, have been analyzed to understand their molecular conformation and interactions. This information is valuable in the development of new pharmaceutical compounds (Cheng et al., 2016).

properties

IUPAC Name |

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(6-3-14-2-1-11-22-14)17-12-13-7-9-18(10-8-13)23(20,21)15-4-5-15/h1-3,6,11,13,15H,4-5,7-10,12H2,(H,17,19)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMGOWGXNMYAY-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2451259.png)

![Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide](/img/structure/B2451260.png)

![4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2451261.png)

![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2451271.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451272.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)